(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Chiral resolution Dopamine D4 receptor Stereochemical differentiation

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS 1187929-90-3) is a chiral, fused bicyclic lactam (C₈H₁₄N₂O, MW 154.21) that belongs to the octahydro-pyrido[1,2-a]pyrazine class. The compound features a bridgehead chiral center at the 9a-position with (R)-absolute configuration and a lactam carbonyl at the 4-position, distinguishing it from non-oxidized octahydro-pyrido[1,2-a]pyrazine analogs.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1187929-90-3
Cat. No. B1433257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
CAS1187929-90-3
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CNCC2=O
InChIInChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m1/s1
InChIKeyDPTQSVONRGAROK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS 1187929-90-3): Chiral Bicyclic Lactam Scaffold for Dopamine and Serotonin Receptor Ligand Development


(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS 1187929-90-3) is a chiral, fused bicyclic lactam (C₈H₁₄N₂O, MW 154.21) that belongs to the octahydro-pyrido[1,2-a]pyrazine class. The compound features a bridgehead chiral center at the 9a-position with (R)-absolute configuration and a lactam carbonyl at the 4-position, distinguishing it from non-oxidized octahydro-pyrido[1,2-a]pyrazine analogs [1]. Its core scaffold appears in multiple patent families, notably Pfizer's 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives that act as dual dopamine D₄ and serotonin 5-HT receptor ligands [2].

Why the (R)-Enantiomer of Octahydro-pyrido[1,2-a]pyrazin-4-one Cannot Be Replaced by Racemic Mixtures or the (S)-Enantiomer


Generic substitution with racemic octahydro-4H-pyrido[1,2-a]pyrazin-4-one (CAS 109814-50-8) or the (S)-enantiomer (CAS 248914-28-5) carries quantifiable risk due to the stereo-defined nature of the biological targets for which this scaffold is employed. The octahydro-pyrido[1,2-a]pyrazine core is a critical pharmacophore in D₄ dopamine receptor ligands, where the 9a-position stereochemistry directly influences receptor binding orientation [1]. In the broader class of octahydro-2H-pyrido[1,2-a]pyrazines, the trans-fused ring conformation is preferentially adopted, and stereochemical configuration dictates Bohlmann band contributions in IR spectra, confirming that the (R) and (S) forms are conformationally distinct, non-interchangeable chemical entities [2]. For procurement decisions, the specific (9aR) configuration ensures reproducible structure-activity relationships in downstream medicinal chemistry applications.

Procurement-Relevant Quantitative Differentiation: (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one vs. Closest Analogs


Enantiomeric Purity as a Determinant of Pharmacological Reproducibility: (R)- vs. (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one

In the patent-defined class of 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine D₄ receptor ligands, the 9a-position stereochemistry is an integral structural feature. The (9aR) configuration, present in the target compound, is the enantiomer required for constructing ligands described in US 6,231,833 [1]. The (9aS)-enantiomer (CAS 248914-28-5) would yield diastereomeric products if used as a building block for these patented scaffolds, potentially altering receptor binding profiles [2]. While direct head-to-head receptor binding data for the unsubstituted 4-one lactam itself are not publicly available, the stereochemical distinction is absolute: IR spectroscopy demonstrates that (R) and (S) forms exhibit distinct Bohlmann band patterns, confirming non-identical conformational behavior [3].

Chiral resolution Dopamine D4 receptor Stereochemical differentiation

Lactam Carbonyl as a Synthetic Handle: Differentiation from Non-Oxidized Octahydro-pyrido[1,2-a]pyrazines

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one contains a lactam carbonyl at position 4, which serves as a critical synthetic handle absent in the non-oxidized analog (R)-octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2). Reduction of this lactam yields the corresponding octahydro-pyrido[1,2-a]pyrazine, a transformation documented in the stereochemical literature where octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4-ones were converted to the corresponding pyrazines for conformational analysis [1]. The carbonyl provides a functional group for further derivatization (e.g., Grignard addition, enolate alkylation) that is unavailable with the fully reduced analog, enabling access to a broader chemical space from a single chiral building block.

Synthetic intermediate Lactam reduction Building block versatility

Physicochemical Benchmarking Against Racemic Octahydro-4H-pyrido[1,2-a]pyrazin-4-one

Physicochemical parameters for (R)-octahydro-pyrido[1,2-a]pyrazin-4-one have been computationally characterized and, where available, experimentally reported. The calculated density is 1.1±0.1 g/cm³, boiling point 299.0±29.0 °C at 760 mmHg, and flash point 134.6±24.3 °C . The racemic mixture (CAS 109814-50-8) shares identical molecular formula and computed properties but lacks the chiral purity specification. The (R)-enantiomer is commercially available at ≥97% purity (LeYan, Product No. 1412532) , which is a critical procurement specification for asymmetric synthesis applications where enantiomeric excess directly impacts downstream product stereochemical integrity.

Physicochemical properties Quality control Procurement specifications

Procurement Application Scenarios for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one Based on Verified Evidence


Dopamine D₄ Receptor Ligand Synthesis Programs

For medicinal chemistry groups pursuing D₄-selective ligands, (R)-octahydro-pyrido[1,2-a]pyrazin-4-one provides the (9aR)-configured lactam scaffold that serves as the core for 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives claimed in US 6,231,833 [1]. The lactam carbonyl can be reduced to access the fully saturated pyrazine pharmacophore, while the (R)-configuration ensures synthetic products match the stereochemistry of patent-protected lead series.

Asymmetric Synthesis of Fused Bicyclic Diamines

The compound serves as a chiral precursor to enantiopure octahydro-pyrido[1,2-a]pyrazine diamines via lactam reduction, as demonstrated in stereochemical studies of related 4-one systems [2]. The trans-fused ring junction, confirmed by IR Bohlmann band analysis, provides conformational rigidity advantageous for structure-based drug design applications.

Quality-Controlled Building Block Procurement for Fragment-Based Drug Discovery

With a defined purity specification of ≥97% and well-characterized physicochemical properties (bp 299±29 °C, density 1.1±0.1 g/cm³) , this (R)-enantiomer is suitable for fragment library construction where chemical integrity and stereochemical reproducibility are mandatory. The low molecular weight (154.21 Da) and balanced logP (~0) make it an attractive fragment starting point for CNS-targeted programs.

Calcimimetic and GPCR Modulator Scaffold Derivatization

Patent activity surrounding octahydro-2H-pyrido[1,2-a]pyrazine derivatives includes claims for vasodilatory activity and treatment of cerebral ischemia and psychoses [3], as well as H₃ histamine receptor antagonism [4]. The (R)-4-one lactam provides a functionalized entry point into these broader GPCR-targeted chemical spaces.

Technical Documentation Hub

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